N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGWKYUOBKACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine typically involves multiple steps, starting from commercially available reagents. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]pyrazine-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Requires the presence of a suitable nucleophile and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine has been investigated for its anticancer properties. A study demonstrated that derivatives of thiazole exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds with similar structural motifs have shown IC50 values in the low micromolar range against leukemia and breast cancer cells .
Antimicrobial Properties
Research indicates that thiazole derivatives possess antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. In vitro studies have reported that related compounds exhibit activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A notable case study involved the synthesis and evaluation of several thiazole derivatives for their anticancer activity. The study reported that certain compounds exhibited potent growth inhibition in acute biphenotypic leukemia cells (MV4-11) with IC50 values around 0.3 µM . This highlights the potential for developing targeted therapies based on this compound's structure.
Antimicrobial Evaluation
Another case study focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound demonstrated significant antibacterial activity at concentrations below 100 µg/mL .
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cell growth and survival . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations :
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in therapeutic applications.
Chemical Structure
The compound features a thiazole ring and a benzodioxole moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyridin-2-amine with a suitable thiazole precursor. Methods such as microwave-assisted synthesis have been employed to increase yield and reduce reaction time, demonstrating efficiency in producing biologically active derivatives .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds containing the thiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (HCT 116) cancers. The IC50 values for these compounds were generally found to be below 10 µM, indicating strong efficacy against tumor growth .
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | 8 |
| Caco2 | 6 |
| MDA-MB 231 | <10 |
| HCT 116 | 6 |
| PC3 | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.3 to 8.5 µM for various strains, showcasing its potential as an antimicrobial agent .
| Microbial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.3 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 8.5 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of DYRK1A kinase, which plays a critical role in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Through various signaling pathways, it has been shown to induce apoptosis in cancer cells, leading to reduced viability and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in MDA-MB 231 cells compared to untreated controls.
- Antimicrobial Screening : In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains and showed promising results, particularly against E. coli and S. aureus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine?
- Methodology : A multi-step synthesis is typically employed, starting with the condensation of 2H-1,3-benzodioxol-5-yl precursors with thiazole intermediates. Key steps include:
- Cyclization of benzodioxole-containing precursors with thiazole-forming reagents (e.g., thiourea derivatives) under reflux in polar aprotic solvents like DMF or DMSO.
- Bromination at the pyridine ring using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under controlled temperature (40–60°C).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile to obtain X-ray-quality crystals .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal system : Triclinic (P1 space group) with unit cell dimensions (e.g., a = 9.7690 Å, b = 10.4250 Å, c = 14.283 Å) .
- Hydrogen bonding : N–H···N and C–H···O interactions stabilize the lattice, as observed in similar benzodioxol-thiazole derivatives .
- Software : SHELXL for refinement (R-factor < 0.05) and WinGX/ORTEP for visualization .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Enzyme inhibition : Kinase inhibition assays (e.g., c-Src/Abl) using fluorescence-based protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution) affect its bioactivity?
- Methodology :
- SAR studies : Compare analogs with Cl, F, or H at the pyridine 5-position. For example:
- Bromine’s electron-withdrawing effect enhances kinase inhibition (IC₅₀ < 50 nM in c-Src) by stabilizing π-π stacking in ATP-binding pockets .
- Replace bromine with methoxy groups to assess solubility-bioactivity trade-offs .
- Computational modeling : DFT calculations (Gaussian 09) to map electrostatic potentials and docking (AutoDock Vina) to predict binding affinities .
Q. What crystallographic techniques resolve conformational flexibility in the benzodioxol-thiazole core?
- Methodology :
- Twinned crystal analysis : Refine data using SHELXL’s TWIN/BASF commands to address overlapping reflections caused by molecular flexibility .
- Variable-temperature XRD : Analyze thermal ellipsoids to identify dynamic disorder in the benzodioxole moiety .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts contribute ~15% to crystal packing) .
Q. How can contradictory data in pharmacological studies be addressed (e.g., high in vitro activity vs. poor in vivo efficacy)?
- Methodology :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Metabolic stability assays : LC-MS/MS to identify cytochrome P450-mediated degradation products .
- Orthogonal target validation : CRISPR-Cas9 knockout of suspected targets (e.g., c-Src) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
